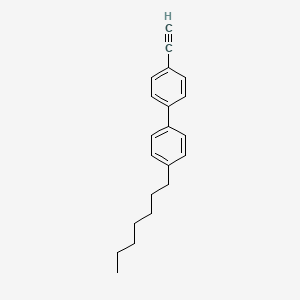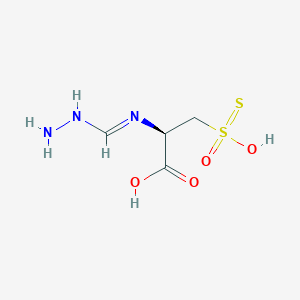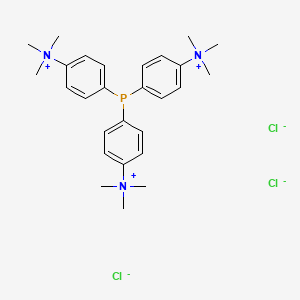
2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline is a heterocyclic compound that features both quinoxaline and pyrazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms in its structure may enhance its reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroquinoxaline with 5-chloro-3-pyrazolecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dimethylformamide at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while oxidation and reduction can lead to quinoxaline N-oxides or reduced quinoxalines, respectively .
Aplicaciones Científicas De Investigación
2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Industrial Applications: It is used in the synthesis of advanced materials and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The chlorine atoms enhance its binding affinity and selectivity towards these targets. The compound can also induce oxidative stress or disrupt cellular membranes, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline
- 2-Chloro-3-(5-methyl-1H-pyrazol-3-yl)quinoxaline
- 2-Chloro-3-(1H-pyrazol-3-yl)quinoxaline
Uniqueness
2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with enhanced properties .
Propiedades
Número CAS |
204654-33-1 |
|---|---|
Fórmula molecular |
C11H6Cl2N4 |
Peso molecular |
265.09 g/mol |
Nombre IUPAC |
2-chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline |
InChI |
InChI=1S/C11H6Cl2N4/c12-9-5-8(16-17-9)10-11(13)15-7-4-2-1-3-6(7)14-10/h1-5H,(H,16,17) |
Clave InChI |
QMERHDQSBHMKFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C3=NNC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[2-[(7-oxo-1,3,5-cycloheptatrien-1-yl)amino]ethyl]-](/img/structure/B14260489.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide](/img/structure/B14260510.png)
![N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine](/img/structure/B14260512.png)
![Bis[4-(tridecafluorohexyl)phenyl] diselenide](/img/structure/B14260522.png)


![2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14260536.png)


![2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate](/img/structure/B14260549.png)



